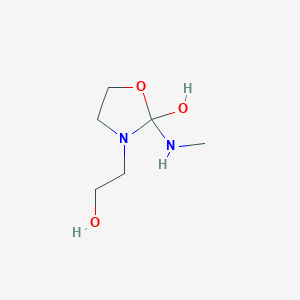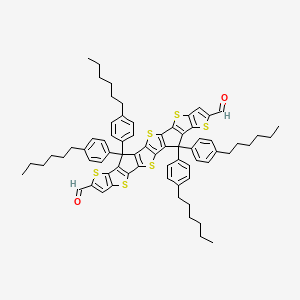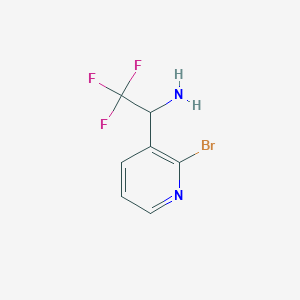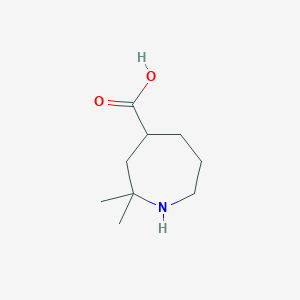![molecular formula C8H10O4 B13122251 Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B13122251.png)
Methyl6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclopropane ring and a tetrahydrofuran ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate typically involves the reaction of cyclopropyl ketones with alkynyl compounds under base-catalyzed conditions. A common method includes the use of t-BuOK/t-BuOH/THF as the catalytic system at room temperature . This reaction proceeds via a regio- and stereoselective manner to afford the desired spirocycles.
Industrial Production Methods
While specific industrial production methods for Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Industry: Utilized as a building block in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting their activity. This compound can also undergo alkylation at the acidic center, which is crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate is unique due to its specific spiro linkage and the presence of both ketone and ester functional groups. This combination provides distinct reactivity and potential for diverse applications compared to its analogues.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
methyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-7(10)6-5(9)4-12-8(6)2-3-8/h6H,2-4H2,1H3 |
Clave InChI |
WNQZZFNYTUZPLN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)COC12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)







![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)

![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)



